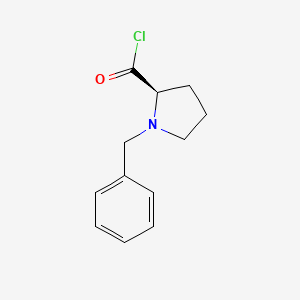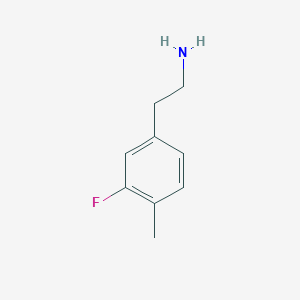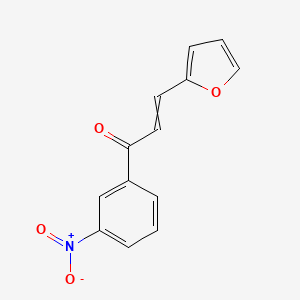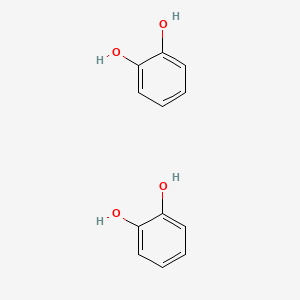
Catechol (1,2-Dihydroxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Catechol, also known as 1,2-dihydroxybenzene or pyrocatechol, is an organic compound with the molecular formula C6H4(OH)2. It is the ortho isomer of the three isomeric benzenediols. This colorless compound occurs naturally in trace amounts and was first discovered by the destructive distillation of the plant extract catechin . Catechol is widely used in the production of pesticides, flavors, and fragrances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Catechol can be synthesized through various methods:
Hydrolysis of 2-Chlorophenol: This method involves the hydrolysis of 2-chlorophenol using a solution of barium hydroxide and sodium hydroxide at 190°C for 3 hours in a copper autoclave.
Hydroxylation of Phenol: This industrial method involves the direct hydroxylation of phenol with peroxides, producing both catechol and hydroquinone.
Dehydrogenation of 1,2-Cyclohexanediol: This method involves the dehydrogenation of 1,2-cyclohexanediol to produce catechol.
Industrial Production Methods: Industrial production of catechol primarily involves the hydroxylation of phenol using hydrogen peroxide in the presence of phosphoric acid and catalytic amounts of perchloric acid at 90°C .
Analyse Des Réactions Chimiques
Catechol undergoes various chemical reactions, including:
Oxidation: Catechol can be oxidized to form ortho-quinone using oxidizing agents like potassium ferricyanide.
Reduction: Reduction of catechol can yield 1,2-cyclohexanediol.
Substitution: Catechol can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Ortho-quinone.
Reduction: 1,2-cyclohexanediol.
Substitution: Nitro-catechol, halogenated catechols.
Applications De Recherche Scientifique
Catechol has a wide range of applications in scientific research:
Mécanisme D'action
Catechol is compared with other dihydroxybenzenes:
Resorcinol (1,3-Dihydroxybenzene): Unlike catechol, resorcinol has hydroxyl groups in the meta position.
Hydroquinone (1,4-Dihydroxybenzene): Hydroquinone has hydroxyl groups in the para position and is widely used in photographic development and as a skin-lightening agent.
Uniqueness of Catechol: Catechol’s ortho configuration allows it to form strong intramolecular hydrogen bonds, making it a unique antioxidant and a versatile building block in organic synthesis .
Comparaison Avec Des Composés Similaires
- Resorcinol (1,3-Dihydroxybenzene)
- Hydroquinone (1,4-Dihydroxybenzene)
Catechol’s unique properties and wide range of applications make it an important compound in various fields of scientific research and industry.
Propriétés
Formule moléculaire |
C12H12O4 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
benzene-1,2-diol |
InChI |
InChI=1S/2C6H6O2/c2*7-5-3-1-2-4-6(5)8/h2*1-4,7-8H |
Clé InChI |
TUCIXUDAQRPDCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)O.C1=CC=C(C(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B12446739.png)
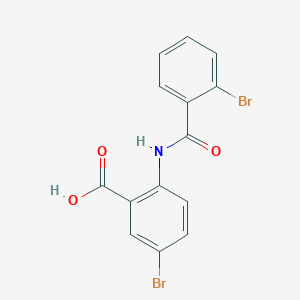
![1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine](/img/structure/B12446751.png)
![Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride](/img/structure/B12446757.png)
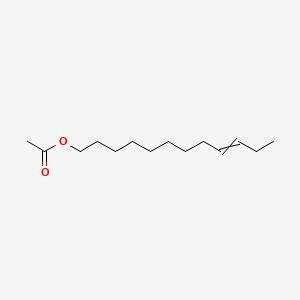
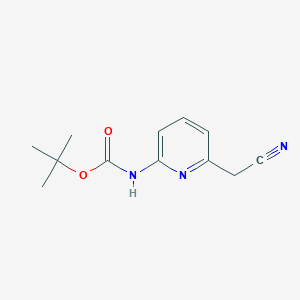
![6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12446770.png)
![3-[4-(Trifluoromethyl)phenyl]propiononitrile](/img/structure/B12446776.png)
